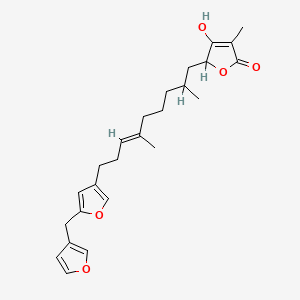

2(5H)-Furanone, 5-(9-(5-(3-furanylmethyl)-3-furanyl)-2,6-dimethyl-6-nonenylidene)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イリシニン-1は、C25セステテルペンテトロニック酸として分類される脂質化合物です。 これは、特にサルコトラガス属などの海綿から単離されています . この化合物は、特にヒトメラノーマ細胞における細胞周期停止とアポトーシスを誘導する能力により、その潜在的な抗癌特性のために注目を集めています .

準備方法

合成経路と反応条件

イリシニン-1の合成には、通常はより単純なテルペノイド前駆体から始まる複雑な有機反応が含まれます。正確な合成経路と反応条件は、多くの場合、専門的な化学文献に記載されているように、専有情報となります。一般的なアプローチには、酸化、還元、環化反応など、複数の官能基変換段階が含まれます。

工業生産方法

イリシニン-1の工業生産は、自然源からの抽出の方が実行可能であるため、広く文書化されていません。 抽出プロセスには、有機溶媒を使用して海綿から化合物を単離し、その後、クロマトグラフィー技術による精製が含まれます .

化学反応の分析

反応の種類

イリシニン-1は、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、イリシニン-1分子の官能基を修飾することができ、その生物活性を高める可能性があります。

還元: 還元反応は、イリシニン-1の酸化状態を変更するために使用でき、その反応性と安定性に影響を与えます。

置換: 置換反応は、イリシニン-1分子に新しい官能基を導入することができ、その生物学的特性を改変する可能性があります。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応を促進する触媒が含まれます。条件は、通常、目的の変換が効率的に行われるように、制御された温度とpHレベルを伴います。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、イリシニン-1の酸化は、より酸化された誘導体の形成につながる可能性があり、これは異なる生物活性を示す可能性があります .

科学研究の応用

化学: イリシニン-1は、セステテルペノイドとその誘導体の化学的挙動を研究するための貴重な化合物として役立ちます。

生物学: 生物学的研究では、イリシニン-1は、特に癌細胞における細胞周期調節とアポトーシスへの影響を調査するために使用されます.

医学: イリシニン-1の最も注目すべき応用は、癌研究であり、潜在的な抗癌剤としての有望な候補となっています。

業界: 工業用途はあまり文書化されていませんが、イリシニン-1のユニークな化学特性は、新しい治療薬や化学製品を開発するための候補となっています.

科学的研究の応用

作用機序

イリシニン-1は、主に細胞周期停止とアポトーシスの誘導を通じてその効果を発揮します。 この化合物は、細胞周期の進行におけるG1期停止を引き起こすことが示されており、サイクリンD、CDK4、およびCDK6のタンパク質レベルの著しい減少と関連しています . さらに、イリシニン-1は、p53非依存性経路を通じてアポトーシスを誘導し、DNA断片化、シトクロムc放出、およびカスパーゼ-3および-9の活性化が含まれます . FasとFas-Lの上方制御も、アポトーシスプロセスにおいて重要な役割を果たします .

類似化合物の比較

イリシニン-1は、セステテルペノイドとして知られる広範な化合物のクラスの一部です。類似の化合物には、以下が含まれます。

イリシフォルモニンCおよびD: これらの化合物は、特に結腸腫瘍細胞に対して抗癌特性も示します.

15-アセチルイリシフォルモニンBおよび10-アセチルイリシフォルモニンB: これらの誘導体は、さまざまなヒト癌細胞に対して顕著な細胞毒性を示します.

これらの類似の化合物と比較して、イリシニン-1は、メラノーマ細胞における細胞周期停止とアポトーシスを誘導するという特定のメカニズムにおいてユニークであり、癌治療におけるさらなる研究開発のための有望な候補となっています .

類似化合物との比較

Ircinin-1 is part of a broader class of compounds known as sesterterpenoids. Similar compounds include:

Irciformonins C and D: These compounds also exhibit anticancer properties, particularly against colon tumor cells.

15-acetylirciformonin B and 10-acetylirciformonin B: These derivatives display notable cytotoxic activities against various human cancer cells.

Compared to these similar compounds, ircinin-1 is unique in its specific mechanism of inducing cell cycle arrest and apoptosis in melanoma cells, making it a promising candidate for further research and development in cancer therapy .

特性

CAS番号 |

35731-89-6 |

|---|---|

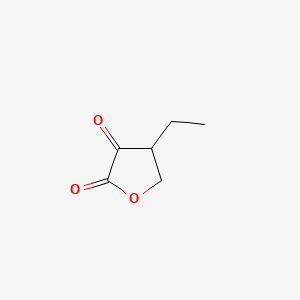

分子式 |

C25H32O5 |

分子量 |

412.5 g/mol |

IUPAC名 |

2-[(E)-9-[5-(furan-3-ylmethyl)furan-3-yl]-2,6-dimethylnon-6-enyl]-3-hydroxy-4-methyl-2H-furan-5-one |

InChI |

InChI=1S/C25H32O5/c1-17(6-4-8-18(2)12-23-24(26)19(3)25(27)30-23)7-5-9-20-13-22(29-16-20)14-21-10-11-28-15-21/h7,10-11,13,15-16,18,23,26H,4-6,8-9,12,14H2,1-3H3/b17-7+ |

InChIキー |

KXCGKQKQHXCUKP-REZTVBANSA-N |

異性体SMILES |

CC1=C(C(OC1=O)CC(C)CCC/C(=C/CCC2=COC(=C2)CC3=COC=C3)/C)O |

正規SMILES |

CC1=C(C(OC1=O)CC(C)CCCC(=CCCC2=COC(=C2)CC3=COC=C3)C)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-Fluoro-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid](/img/structure/B12703616.png)

![Decyl 4-[[2-(decyloxy)-2-oxoethyl]thio]-4-dodecyl-7-oxo-8-oxa-3,5-dithia-4-stannaoctadecanoate](/img/structure/B12703640.png)